molecular formula C19H26N2O5 B084806 Z-Ile-pro-OH CAS No. 13211-37-5

Z-Ile-pro-OH

Cat. No.: B084806
CAS No.: 13211-37-5
M. Wt: 362.4 g/mol
InChI Key: ABVHKUUPJNVPLM-UHFFFAOYSA-N
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Description

This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Ile-pro-OH can be synthesized through the reaction of Z-Ile-OSU (N-benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester) with L-proline in the presence of triethylamine (TEA) in N,N-dimethylformamide (DMF) at ambient temperature for 72 hours . The reaction yields this compound with an 82% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard peptide coupling techniques using protected amino acids and coupling reagents. The process may be scaled up using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Z-Ile-pro-OH undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the constituent amino acids.

    Oxidation: The compound can undergo oxidation reactions, particularly at the proline residue, forming oxidation products.

    Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under hydrogenation conditions, yielding the free dipeptide.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can remove the Z protecting group.

Major Products Formed

    Hydrolysis: Isoleucine and proline.

    Oxidation: Oxidized derivatives of the dipeptide.

    Substitution: Free dipeptide (Ile-Pro-OH).

Scientific Research Applications

Z-Ile-pro-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

    Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Z-Ile-pro-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, similar dipeptides like Ile-Pro-Pro have been shown to inhibit angiotensin-converting enzyme (ACE) activity, leading to antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyloxycarbonyl-L-valyl-L-proline (Z-Val-Pro-OH)
  • N-benzyloxycarbonyl-L-leucyl-L-proline (Z-Leu-Pro-OH)
  • N-benzyloxycarbonyl-L-alanyl-L-proline (Z-Ala-Pro-OH)

Uniqueness

Z-Ile-pro-OH is unique due to its specific combination of isoleucine and proline, which imparts distinct physicochemical properties and biological activities. The presence of the benzyloxycarbonyl protecting group also allows for selective deprotection and functionalization, making it a versatile compound in peptide synthesis and research.

Properties

IUPAC Name

1-[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-3-13(2)16(17(22)21-11-7-10-15(21)18(23)24)20-19(25)26-12-14-8-5-4-6-9-14/h4-6,8-9,13,15-16H,3,7,10-12H2,1-2H3,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVHKUUPJNVPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318675
Record name Z-Ile-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13211-37-5
Record name NSC333754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Ile-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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